N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound featuring a 4-methylphenyl group linked via an acetamide bridge to a 3-oxopiperazine ring. This compound belongs to the N-arylacetamide class, a structural family widely explored in medicinal chemistry due to its versatility in interacting with enzymes, receptors, and other biomolecular targets.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-2-4-10(5-3-9)16-12(17)8-11-13(18)15-7-6-14-11/h2-5,11,14H,6-8H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWYFPHRLVZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-methylphenylamine with 2-(3-oxopiperazin-2-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the piperazine ring to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogenated substituents (e.g., 4-fluorophenyl) improve metabolic stability and target affinity compared to the 4-methylphenyl group, as seen in fluorinated analogs .
- Benzothiazole-containing analogs exhibit pronounced anticancer activity, suggesting that replacing the phenyl group with heterocycles could diversify applications .
Pharmacokinetic and Mechanistic Differences
Table 2: Pharmacokinetic and Mechanistic Profiles
Key Observations :
- The oxo group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs, facilitating better bioavailability .
- Urea-linked analogs (e.g., N-(4-Methoxyphenyl)-N'-acetylurea) target G-protein-coupled receptors (GPCRs), whereas the acetamide linkage in the target compound is more suited for enzyme inhibition .
- Thioether-containing derivatives (e.g., triazinylthioacetamides) show specificity for bacterial targets, highlighting the role of sulfur in redox interactions .
Biological Activity
N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to an acetamide group and a 4-methylphenyl substituent, which enhances its lipophilicity and interaction with biological targets. The molecular formula is , indicating its complexity and potential for diverse chemical interactions.
This compound is believed to exert its biological effects through various mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit key enzymes involved in metabolic processes, potentially impacting conditions such as diabetes or cancer.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has shown promise in anticancer assays. Studies utilizing the MTT assay have revealed that it can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Analgesic Effects
In pharmacological studies, this compound has been evaluated for its analgesic properties. It demonstrated significant pain relief in animal models, suggesting potential applications in pain management therapies.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Anticancer Evaluation : In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 50 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .
- Analgesic Activity : In an animal model of pain induced by formalin injection, administration of this compound resulted in a significant reduction in pain scores compared to control groups .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
